2-[(2-Methyl-1H-1,3-benzodiazol-1-YL)sulfonyl]-9,10-dihydroanthracene-9,10-dione
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Overview
Description
2-[(2-Methyl-1H-1,3-benzodiazol-1-YL)sulfonyl]-9,10-dihydroanthracene-9,10-dione is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-1H-1,3-benzodiazol-1-YL)sulfonyl]-9,10-dihydroanthracene-9,10-dione typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine. The final step involves the coupling of the sulfonylated benzimidazole with 9,10-dihydroanthracene-9,10-dione under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation step and the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methyl-1H-1,3-benzodiazol-1-YL)sulfonyl]-9,10-dihydroanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced benzimidazole derivatives.
Scientific Research Applications
2-[(2-Methyl-1H-1,3-benzodiazol-1-YL)sulfonyl]-9,10-dihydroanthracene-9,10-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-1H-1,3-benzodiazol-1-YL)sulfonyl]-9,10-dihydroanthracene-9,10-dione involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1H-Benzimidazol-1-yl)methyl]benzoic acid
- 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine
- 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetohydrazide
Uniqueness
2-[(2-Methyl-1H-1,3-benzodiazol-1-YL)sulfonyl]-9,10-dihydroanthracene-9,10-dione is unique due to its combination of a benzimidazole core with a sulfonyl group and an anthracene moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the sulfonyl group can enhance the compound’s solubility and reactivity, while the anthracene moiety can contribute to its photophysical properties .
Properties
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)sulfonylanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O4S/c1-13-23-19-8-4-5-9-20(19)24(13)29(27,28)14-10-11-17-18(12-14)22(26)16-7-3-2-6-15(16)21(17)25/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOFMOGYNIUPOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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